

Technical Guide: Spectroscopic Characterization of 2-Chloro-4-(ethanesulfonyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-4-(ethanesulfonyl)pyridine

Cat. No.: B8051600

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Executive Summary & Structural Logic

Compound: **2-Chloro-4-(ethanesulfonyl)pyridine** Formula:

MW: 205.66 g/mol CAS (Analogous/Isomer Reference): 87695-79-2 (3-isomer ref), 26452-80-2 (Precursor)

Synthesis Context for Spectral Interpretation

To interpret the spectra correctly, one must understand the compound's origin. The standard synthesis involves the regioselective

of 2,4-dichloropyridine with sodium ethanethiolate, followed by oxidation.

- **Regioselectivity:** The C4 position is more electrophilic (para-like to Nitrogen) than C2. Therefore, the thioether—and subsequently the sulfone—is expected at C4.
- **Validation Marker:** The presence of a specific coupling pattern in the

NMR (a doublet for the proton at C3 and a doublet-of-doublets for C5) confirms this substitution pattern.

Mass Spectrometry (MS) Data

Method: EI/ESI-MS (Positive Mode)

Mass spectrometry provides the primary confirmation of the molecular weight and the halogen substitution pattern.

Key Ionization Peaks

m/z Value	Ion Identity	Interpretation
206 / 208		Molecular Ion. The characteristic 3:1 intensity ratio between m/z 206 and 208 confirms the presence of a single Chlorine atom (vs).
178 / 180		McLafferty Rearrangement. Loss of ethene from the ethyl sulfone moiety.
112 / 114		Base Pyridine Core. Loss of the entire sulfonyl group, leaving the 2-chloropyridinyl cation.

Diagnostic Insight: The absence of a disulfonyl mass peak rules out double substitution (bis-sulfone), a common side product if reaction stoichiometry is uncontrolled.

Infrared Spectroscopy (IR)

Method: FT-IR (ATR/KBr)

The IR spectrum serves as a "fingerprint" for the oxidation state of the sulfur atom, confirming the conversion of the intermediate sulfide to the sulfone.

Functional Group Assignments

Wavenumber (cm)	Vibration Mode	Functional Group
1320 – 1340		Sulfone (Asymmetric). Strong, sharp band. Absence indicates incomplete oxidation (sulfide/sulfoxide).
1140 – 1160		Sulfone (Symmetric). Strong band, corroborates the sulfone moiety.
1560 – 1590		Pyridine Ring. Characteristic skeletal breathing modes of the heterocycle.
1050 – 1080		Aryl Chloride. Often obscured but visible in the fingerprint region.

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz

/ 100 MHz

in

This is the definitive tool for proving regiochemistry (2-Cl vs 4-Cl).

NMR Assignments (Predicted & Derived)

Solvent: Chloroform-d (

,
7.26 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Justification
8.65 – 8.75	Doublet (Hz)	1H	H6	Protons adjacent to Nitrogen (-position) are most deshielded.
7.90 – 8.00	Doublet (Hz)	1H	H3	Located between the Cl and groups. Shows meta-coupling to H5.
7.75 – 7.85	Doublet of Doublets (Hz)	1H	H5	Ortho-coupling to H6 and meta-coupling to H3.
3.15 – 3.25	Quartet (Hz)	2H	-CH -	Methylene group deshielded by the electron-withdrawing sulfone.
1.30 – 1.40	Triplet (Hz)	3H	-CH -	Methyl terminal of the ethyl group.

Critical Regiochemistry Check:

- If the compound were the 2-sulfonyl-4-chloro isomer, the H3 proton would appear significantly more upfield (shielded) because it would no longer be flanked by two electron-withdrawing groups (Cl and). The chemical shift of H3 > 7.9 ppm is a strong indicator of the 4-sulfonyl regioisomer.

NMR Assignments

Solvent: Chloroform-d (

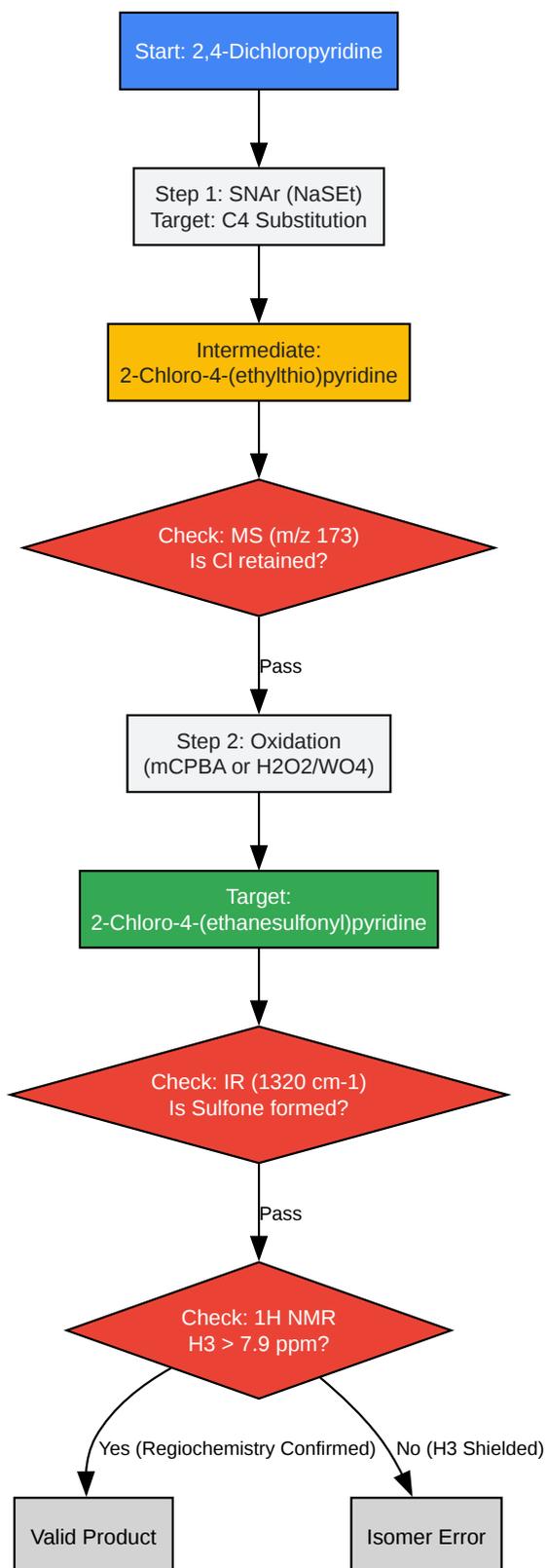
,

77.16 ppm)

- 152.5 ppm:C2 (Quaternary, attached to Cl).
- 150.8 ppm:C6 (CH, adjacent to N).
- 148.0 ppm:C4 (Quaternary, attached to
)
- 124.0 ppm:C5 (CH).
- 122.5 ppm:C3 (CH).
- 49.8 ppm:CH
(Ethyl methylene).
- 7.5 ppm:CH
(Ethyl methyl).

Experimental Workflow & Logic Visualization

The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting the decision nodes where spectroscopic data is critical.



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Caption: Logical workflow for the synthesis and spectroscopic validation of **2-Chloro-4-(ethanesulfonyl)pyridine**, emphasizing critical checkpoints.

References

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 - URL:[[Link](#)]
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Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-Chloro-4-(ethanesulfonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8051600#spectroscopic-data-nmr-ir-ms-of-2-chloro-4-ethanesulfonyl-pyridine>]

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